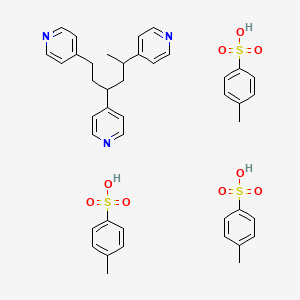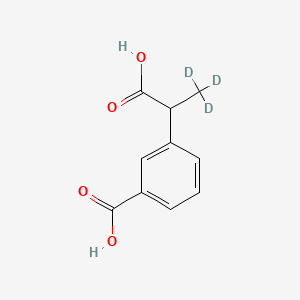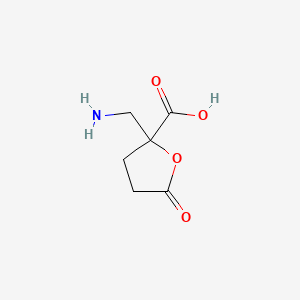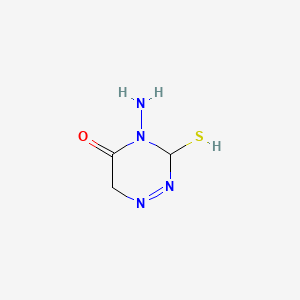
2'-Oxo Ifosfamide-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Oxo Ifosfamide-d4 is a stable isotope-labeled compound used primarily in pharmaceutical research and analytical testing. It is a derivative of ifosfamide, an oxazaphosphorine alkylating agent widely used in chemotherapy for treating various cancers. The inclusion of deuterium atoms in 2’-Oxo Ifosfamide-d4 enhances its stability and allows for precise tracking in metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Oxo Ifosfamide-d4 involves the incorporation of deuterium atoms into the ifosfamide molecule. This process typically starts with the preparation of deuterated precursors, followed by their reaction with appropriate reagents to form the final product. The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of 2’-Oxo Ifosfamide-d4 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the deuterated compounds and maintain the integrity of the isotope labeling. Quality control measures are stringent to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions: 2’-Oxo Ifosfamide-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert it back to its parent compound or other derivatives.
Substitution: Substitution reactions can occur at the chloroethyl groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can participate in substitution reactions under mild conditions.
Major Products Formed: The major products formed from these reactions include various deuterated metabolites and derivatives of ifosfamide, which are useful in studying the pharmacokinetics and pharmacodynamics of the drug.
Scientific Research Applications
2’-Oxo Ifosfamide-d4 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of ifosfamide and its metabolites.
Biology: Employed in metabolic studies to track the distribution and breakdown of ifosfamide in biological systems.
Medicine: Helps in understanding the pharmacokinetics and pharmacodynamics of ifosfamide, aiding in the development of more effective cancer treatments.
Industry: Utilized in the quality control of pharmaceutical products to ensure the consistency and reliability of ifosfamide formulations.
Mechanism of Action
The mechanism of action of 2’-Oxo Ifosfamide-d4 is similar to that of ifosfamide. It acts as an alkylating agent, forming cross-links between DNA strands, which inhibits DNA synthesis and leads to cell death. The compound requires biotransformation in the liver by the cytochrome P450 system to become active. The active metabolites then interact with nucleic acids and other intracellular structures, resulting in cytotoxic effects.
Comparison with Similar Compounds
Ifosfamide: The parent compound, widely used in chemotherapy.
Cyclophosphamide: Another oxazaphosphorine alkylating agent with similar applications.
Trofosfamide: A less commonly used derivative with similar properties.
Uniqueness of 2’-Oxo Ifosfamide-d4: The primary uniqueness of 2’-Oxo Ifosfamide-d4 lies in its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it an invaluable tool in research settings where accurate measurement of drug behavior is crucial.
Properties
CAS No. |
1329497-14-4 |
|---|---|
Molecular Formula |
C7H13Cl2N2O3P |
Molecular Weight |
279.09 |
IUPAC Name |
2-chloro-1-[2-(2-chloroethylamino)-4,4,5,5-tetradeuterio-2-oxo-1,3,2$l^{5} |
InChI |
InChI=1S/C7H13Cl2N2O3P/c8-2-3-10-15(13)11(7(12)6-9)4-1-5-14-15/h1-6H2,(H,10,13)/i1D2,4D2 |
InChI Key |
KJRISYCCYWZCOF-RUKOHJPDSA-N |
SMILES |
C1CN(P(=O)(OC1)NCCCl)C(=O)CCl |
Synonyms |
2-Chloro-1-[2-[(2-chloroethyl)amino]dihydro-2-oxido-2H-1,3,2-oxazaphosphorin-3(4H)-yl]ethanone-d4; 3-(Chloroacetyl)-N-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine-d4 2-Oxide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


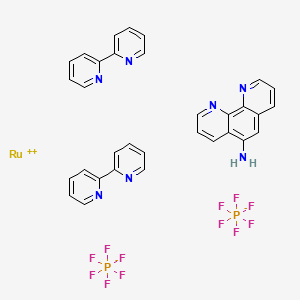
![1H-4,9-Epoxynaphtho[2,3-d]imidazole](/img/structure/B588814.png)

